2-Bromo-4-fluoro-1-(piperazinomethyl)benzene
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Overview
Description
“2-Bromo-4-fluoro-1-(piperazinomethyl)benzene” is a chemical compound with the formula C11H14BrFN2 . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .
Synthesis Analysis
The synthesis of similar compounds involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . Protocols are available on the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular weight of “2-Bromo-4-fluoro-1-(piperazinomethyl)benzene” is 273.15 g/mol . The InChI code is 1S/C11H14BrFN2/c12-11-7-10(13)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 .Scientific Research Applications
Chemical Synthesis
“2-Bromo-4-fluoro-1-(piperazinomethyl)benzene” is used in chemical synthesis . It’s a standard substrate for cross-coupling reactions .
Pesticide Production
This compound can be used in the synthesis of pesticides. For example, it forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticide Flusilazole .
Pharmaceutical Research
In pharmaceutical research, this compound can be used as a building block in the synthesis of various drugs .
Material Science
In material science, this compound can be used in the synthesis of new materials .
Biochemical Studies
This compound can be used in biochemical studies as a reagent .
Industrial Applications
In industrial applications, this compound can be used in the production of various chemicals .
Safety and Hazards
The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure) with target organs being the respiratory system .
properties
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2/c12-11-7-10(13)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTYIHVLFQRLDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602680 |
Source
|
Record name | 1-[(2-Bromo-4-fluorophenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-4-fluorophenyl)methyl]piperazine | |
CAS RN |
460094-97-7 |
Source
|
Record name | 1-[(2-Bromo-4-fluorophenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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